![molecular formula C11H9N3S B1517549 4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile CAS No. 1019601-20-7](/img/structure/B1517549.png)
4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile
Overview
Description
“4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile” is a chemical compound with the CAS Number: 1019601-20-7 . It has a molecular weight of 215.28 and is known to exist in a powder form . The IUPAC name for this compound is the same as its common name .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9N3S/c1-8-7-15-11(13-8)14-10-4-2-9(6-12)3-5-10/h2-5,7H,1H3,(H,13,14) . This indicates that the compound contains 11 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 215.28 . It is known to exist in a powder form . The compound is stored at room temperature .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including 4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile , have been studied for their antimicrobial properties. They are known to act against a variety of bacterial and fungal species. The compound’s structure allows it to interact with microbial enzymes or receptors, disrupting their function and leading to the inhibition of microbial growth .
Anticancer Activity
Research has indicated that thiazole compounds can exhibit anticancer activity. For instance, they have been evaluated against certain cancer cell lines, such as the estrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7), showing potential as therapeutic agents in cancer treatment .
Antitubercular Activity
Thiazole derivatives have also been identified as potential antitubercular agents. Their ability to inhibit mycobacterial growth makes them candidates for the development of new treatments for tuberculosis, which remains a significant global health challenge .
Anti-Inflammatory and Analgesic Activity
The anti-inflammatory and analgesic effects of thiazole derivatives are well-documented. These compounds can modulate inflammatory pathways and reduce pain perception, making them useful in the development of new anti-inflammatory and pain-relief medications .
Neuroprotective Activity
Thiazoles have shown promise in neuroprotection, which is crucial for diseases like Alzheimer’s and Parkinson’s. They may help in the synthesis of neurotransmitters or protect neural tissue from damage, contributing to the treatment of neurodegenerative disorders .
Agricultural Applications
In the agricultural sector, thiazole derivatives have been explored as herbicides and fungicides. They can inhibit essential enzymes in plants or fungi, providing a means to control the growth of unwanted plants or the spread of fungal infections in crops .
properties
IUPAC Name |
4-[(4-methyl-1,3-thiazol-2-yl)amino]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c1-8-7-15-11(13-8)14-10-4-2-9(6-12)3-5-10/h2-5,7H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWESEHNUSFUSGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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